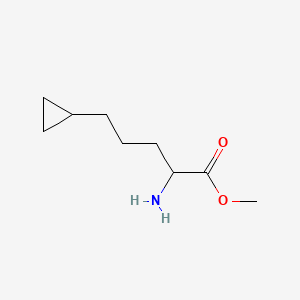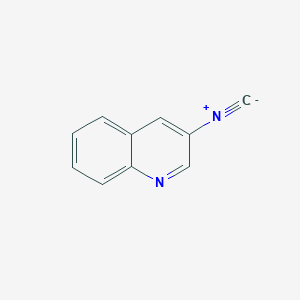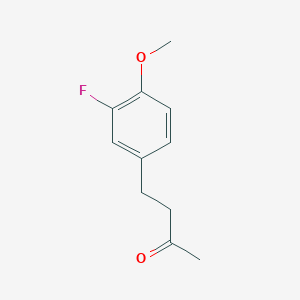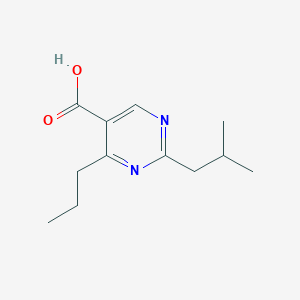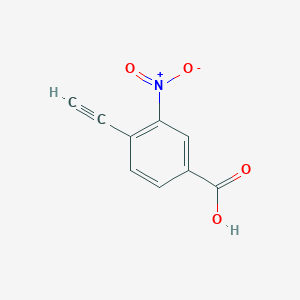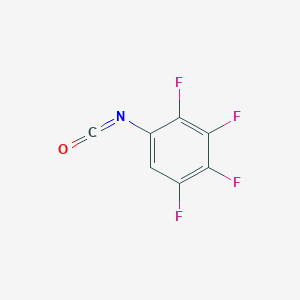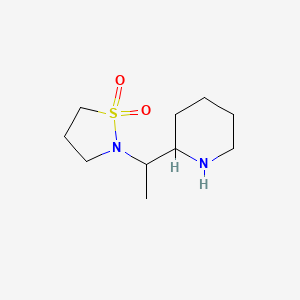
Methyl 2-(isoquinolin-5-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(isoquinolin-5-yl)propanoate is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and are often used in pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline and its derivatives, including Methyl 2-(isoquinolin-5-yl)propanoate, can be achieved through various methods. One common method involves the use of metal catalysts or catalyst-free processes in water . For example, the Pomeranz-Fritsch method uses aromatic aldehydes and aminoacetals as initial compounds, which undergo cyclization under acidic conditions to produce isoquinolines .
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. These methods may include the use of strong acids or bases as catalysts and careful control of temperature and pressure .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(isoquinolin-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Methyl 2-(isoquinolin-5-yl)propanoate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Methyl 2-(isoquinolin-5-yl)propanoate involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . For example, some isoquinoline derivatives inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methyl 2-(isoquinolin-5-yl)propanoate include other isoquinoline derivatives, such as:
Quinoline: A heterocyclic aromatic organic compound with a similar structure to isoquinoline.
Isoquinoline: The parent compound of this compound.
Chloroquine: A synthetic drug used to treat malaria, which contains a quinoline skeleton.
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable compound in pharmaceutical research and development .
Propriétés
Formule moléculaire |
C13H13NO2 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
methyl 2-isoquinolin-5-ylpropanoate |
InChI |
InChI=1S/C13H13NO2/c1-9(13(15)16-2)11-5-3-4-10-8-14-7-6-12(10)11/h3-9H,1-2H3 |
Clé InChI |
PHZPBUBDUJTTPF-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC2=C1C=CN=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


